molecular formula C41H67NO15 B101725 Leucomycin A4 CAS No. 18361-46-1

Leucomycin A4

Cat. No. B101725
CAS RN: 18361-46-1
M. Wt: 814 g/mol
InChI Key: XVTMRUKLMXPAKO-RXUUKHTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation and Biological Evaluation of Novel Leucomycin Analogs

Leucomycin A4 is part of a family of macrolides that have been studied for their antibiotic properties. In the research on novel leucomycin analogs, a series of 10,13-disubstituted 16-membered macrolides were synthesized using nitroso Diels-Alder reactions with leucomycin A7 as a starting point . The reactions were noted for their high regio- and stereoselectivity despite the complex functionalities present in leucomycin. Further chemical modifications, such as N-O bond reduction, were performed on the cycloadducts. The resulting leucomycin derivatives largely maintained the antibiotic profile of leucomycin A7, with some showing additional moderate antiproliferative and cytotoxic activities .

Surface-Conjugated Antimicrobial Peptide Leucocin A

Although not directly related to leucomycin A4, research on leucocin A, a class IIa bacteriocin, provides insight into the potential applications of leucomycin-related compounds. Leucocin A is an antimicrobial peptide that has shown potent activity against specific gram-positive bacteria . The study involved synthesizing the peptide and immobilizing it on gold substrates, which was then used to study its binding to various strains of gram-positive bacteria. The immobilized leucocin A displayed high binding to pathogenic Listeria monocytogenes, with the C-terminally immobilized variant showing higher binding efficiency. This suggests that surface-conjugated peptides like leucomycin A4 could have potential uses in antimicrobial peptide-based diagnostic platforms .

The Chemistry of Leucomycins

Leucomycin A4, along with other components of leucomycin, has been subjected to structural studies. These studies included acetylation, acid, and alkaline hydrolysis to understand the structure of leucomycin components better . The research revealed that leucomycin A4 (IV) contains a 4-O-n-butyryl-mycarose instead of the 4-O-isovaleryl mycarose found in leucomycin A3. Additionally, leucomycin A4, like A3, possesses an O-acetyl group on C-3 of the 16-membered lactone ring. These structural details are crucial for understanding the physical and chemical properties of leucomycin A4 and its interactions with bacterial targets .

Scientific Research Applications

Chemical Structure and Components

  • Leucomycin A4, along with other leucomycin components (A5, A6, A7, A8, and A9), has been studied for its chemical structure. These components, including A4, were analyzed through processes like acetylation, acid, and alkaline hydrolysis. It was found that leucomycin A4 possesses a distinct 4-O-n-butyryl-mycarose, differentiating it from other components like A3 which contain 4-O-isovaleryl mycarose (Ōmura, Katagiri, & Hata, 1968).

Bioconversion and Biosynthesis

  • The biosynthesis of leucomycin A3, a closely related compound to leucomycin A4, involves the origin of its lactone ring from various organic acids including acetates, propionates, and butyrates. This study has implications for understanding the biosynthetic pathways of leucomycin A4 as well (Ōmura, Miyazawa, Takeshima, Kitao, & Atsumi, 1976).

Antibacterial Activities

  • A study on the structure-activity relationship of various leucomycin congeners, including A4, revealed insights into their antimicrobial activities. The study found that specific acylations impact the in vitro activity of these compounds, which is crucial for understanding the biological efficacy of leucomycin A4 (Rakhit & Singh, 1974).

Impact on Ribosomes

  • Leucomycin A4, as part of the leucomycin group, has been studied for its impact on ribosomes, specifically in terms of binding to Escherichia coli ribosomes. This research provides insights into the molecular mechanism of action of leucomycin A4 and its potential applications in targeting bacterial ribosomes (Pestka, Nakagawa, & Ōmura, 1974).

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMRUKLMXPAKO-RXUUKHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A4

CAS RN

18361-46-1
Record name Leucomycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A4
Reactant of Route 2
Leucomycin A4
Reactant of Route 3
Leucomycin A4
Reactant of Route 4
Leucomycin A4
Reactant of Route 5
Leucomycin A4
Reactant of Route 6
Leucomycin A4

Citations

For This Compound
36
Citations
S Omura, M Katagiri, T Hata - The Journal of Antibiotics, 1968 - jstage.jst.go.jp
… Acid hydrolysis of the leucomycin A4 Three grams of leucomycin A4 were dissolved in 60ml of 0.3N hydrochloric acid solution and allowed to stand for 20 hours at 5C. After adjusting to …
Number of citations: 37 www.jstage.jst.go.jp
E Roets, X Lepoudre, V Van Rompaey… - … of Chromatography A, 1998 - Elsevier
… Leucomycin A4 propionate, with content ranging from 1.97 to 5.58% and PL, with content ranging from 0.75 to 2.29% are the most important related substances. This corresponds to …
Number of citations: 17 www.sciencedirect.com
M Wang, YP Li, Y Wang, J Li, C Hu… - … of pharmaceutical and …, 2013 - Elsevier
… components of meleumycin: in case of leucomycin A4 and midecamycin A2, as their 4″- … , 299, 281 verified that the 3-O-substituents of leucomycin A4, A6 and A8 were all acetyl. The …
Number of citations: 13 www.sciencedirect.com
H Sakakibara, O OKEKAWA, T FUJIWARA… - The Journal of …, 1981 - jstage.jst.go.jp
… In the present experiments, the serum level of leucomycin A4 (3-O-acetyl) was higher in … In dogs, the serum level was higher in compounds 1 and 5 than in leucomycin A4. Thus, the …
Number of citations: 48 www.jstage.jst.go.jp
O Hara, CR Hutchinson - Journal of bacteriology, 1992 - Am Soc Microbiol
… 1) appeared to be converted to their 3-O-acylderivatives, leucomycin A4 (3-acetyl) and/or midecamycin A2 (3-propionyl) and midecamycin Al (3-propionyl) and/or leucomycin A6 (3-…
Number of citations: 79 journals.asm.org
O Satoshi - Journal of Antibiotics. Ser. A, 1967 - cir.nii.ac.jp
The structures of leucomycin A4 A5 A6 A7 A8 and A9(Communications to the editors) | CiNii Research … The structures of leucomycin A4 A5 A6 A7 A8 and A9(Communications to the …
Number of citations: 0 cir.nii.ac.jp
S Pestka, A Nakagawa, S Ōmura - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
We examined the effect of leucomycins, leucomycin derivatives, and other 16-membered macrolides (tylosin, niddamycin, spiramycin I, and spiramycin III) on [ 14 C]erythromycin …
Number of citations: 26 journals.asm.org
T TSURUOKA, T Shomura, N Ezaki… - The Journal of …, 1971 - jstage.jst.go.jp
… two moles of propionic acid on hydrolysis, while leucomycin A4 should liberate one mole of acetic acid and one mole of ^-butyric acid16). Definite differentiation of antibiotic SF- …
Number of citations: 36 www.jstage.jst.go.jp
P Przybylski - Current Organic Chemistry, 2011 - ingentaconnect.com
Macrolides are produced by various Streptomyces strains and make up a large group of compounds among antibiotics used against various infectious diseases. There are many criteria …
Number of citations: 30 www.ingentaconnect.com
S Omura, A Nakagawa - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
Table 1 summarizes the physicochemical properties of 16-membered macrolides which have been discovered to date and whose structures have been elucidated. These macrolides …
Number of citations: 98 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.